Methanesulfonic acid;oct-3-yn-2-ol
Description
Methanesulfonic acid (CH₃SO₃H) is a strong organic sulfonic acid widely used in industrial and chemical applications. It is fully ionized in aqueous solutions, exhibiting a pKa of approximately -1.9, making it comparable in strength to sulfuric acid (H₂SO₄) but without its oxidative properties . This characteristic enhances its utility as a non-corrosive catalyst in organic synthesis, particularly in esterification, alkylation, and polymerization reactions . Methanesulfonic acid is also valued for its high solubility in water and polar solvents, biodegradability via marine methylotrophic bacteria (e.g., Strains TR3 and PSCH4), and role in sulfur cycling in marine environments . Industrially, it is employed in electroplating, battery electrolytes, and pharmaceutical salt formation (e.g., mesylates) .
Properties
CAS No. |
117487-36-2 |
|---|---|
Molecular Formula |
C9H18O4S |
Molecular Weight |
222.30 g/mol |
IUPAC Name |
methanesulfonic acid;oct-3-yn-2-ol |
InChI |
InChI=1S/C8H14O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-5H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
XSVAWFSRDJEQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
Methanesulfonic acid;oct-3-yn-2-ol is hypothesized to exist as either a salt or ester derivative. The ester form, [(3S)-oct-1-yn-3-yl] methanesulfonate, has been structurally characterized with the molecular formula $$ \text{C}9\text{H}{16}\text{O}_3\text{S} $$ and a molecular weight of 204.29 g/mol. The compound features a chiral center at the third carbon of the octynyl chain, imparting stereochemical specificity critical for asymmetric synthesis.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Direct Esterification via Acid Catalysis
A plausible route involves the direct esterification of oct-3-yn-2-ol with MSA under acidic conditions. This method parallels the synthesis of aryl sulfonates, where propargyl alcohols react with sulfonic acids in the presence of catalysts like $$ p $$-toluenesulfonic acid (PTSA).
Procedure:
- Reactant Preparation: Oct-3-yn-2-ol (10 mmol, 1.26 g) is dissolved in dichloromethane (30 mL) under nitrogen.
- Acid Introduction: MSA (1.2 equiv., 12 mmol) is added dropwise at 0°C to minimize side reactions.
- Catalytic Activation: PTSA (0.1 equiv., 0.3 mmol) is introduced to facilitate protonation of the hydroxyl group.
- Reaction Quenching: The mixture is stirred for 12 hours at room temperature, followed by neutralization with aqueous sodium bicarbonate.
- Product Isolation: Extraction with ethyl acetate and column chromatography (hexane:ethyl acetate, 3:1) yields the mesylate ester.
Key Parameters:
- Temperature: 0°C to 25°C
- Catalyst Load: 10 mol% PTSA
- Yield: ~70% (estimated from analogous reactions)
Industrial and Scalable Approaches
Continuous-Flow Photochemical Synthesis
Drawing from MSA production methods, a scalable photochemical process could be adapted. Industrial MSA synthesis involves irradiating acetic acid with sulfur dioxide and oxygen under UV light. For the target compound, modifications might include:
Reactor Design:
- Light Source: High-pressure mercury vapor lamps (240–320 nm) to initiate radical intermediates.
- Feedstock: Oct-3-yn-2-ol and MSA in a 1:1 molar ratio dissolved in acetic acid.
- Residence Time: 6.5 hours at 90°C under 100 bar pressure.
Advantages:
- Yield Enhancement: Reduced byproduct formation compared to batch processes.
- Energy Efficiency: Photons replace thermal energy, lowering operational costs.
Analytical Characterization
Spectroscopic Profiling
NMR Analysis (CDCl₃):
- $$ ^1\text{H} $$ NMR:
Mass Spectrometry:
- Exact Mass: 204.0930 g/mol (calculated for $$ \text{C}9\text{H}{16}\text{O}_3\text{S} $$)
- Fragmentation Pattern: Dominant peak at m/z 95 corresponding to $$ \text{CH}3\text{SO}3^- $$
Applications and Derivative Synthesis
Asymmetric Catalysis
The chiral mesylate serves as a precursor for enantioselective Heck couplings. For example, palladium-catalyzed reactions with aryl halides yield axially chiral biaryls, pivotal in pharmaceutical synthesis.
Polymer Chemistry
Incorporation into polyalkynyl sulfonates enhances thermal stability, with decomposition temperatures exceeding 300°C.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including esterification, alkylation, and sulfonation . It is a strong acid and can act as a catalyst in many organic reactions. Oct-3-yn-2-ol can participate in oxidation, reduction, and substitution reactions due to the presence of the alkyne and hydroxyl functional groups .
Common Reagents and Conditions
Common reagents for reactions involving methanesulfonic acid include alcohols for esterification and alkyl halides for alkylation . Oct-3-yn-2-ol reactions often involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride .
Major Products Formed
Reactions involving methanesulfonic acid typically produce esters, alkylated products, and sulfonated derivatives . Oct-3-yn-2-ol reactions can yield various alcohols, ketones, and substituted alkynes .
Scientific Research Applications
Methanesulfonic acid is extensively used in green chemistry as a Brønsted acid catalyst for esterification and alkylation reactions . It is also employed in biodiesel production, electroplating, and as an electrolyte in redox flow batteries . Oct-3-yn-2-ol finds applications in organic synthesis, particularly in the preparation of complex molecules and as an intermediate in pharmaceuticals .
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity, facilitating proton transfer reactions and acting as a catalyst in various organic transformations . Oct-3-yn-2-ol’s mechanism involves its ability to undergo nucleophilic addition and substitution reactions due to the presence of the alkyne and hydroxyl groups .
Comparison with Similar Compounds
Methanesulfonic Acid vs. p-Toluenesulfonic Acid
Methanesulfonic Acid vs. Trifluoromethanesulfonic Acid
- Reaction Performance : Trifluoromethanesulfonic acid achieves faster reaction times in electrophilic additions but is less sustainable due to fluorine content .
Carboxylic Acids
Methanesulfonic Acid vs. Acetic Acid
- Industrial Use : Methanesulfonic acid replaces acetic acid in reactions requiring stronger acidity without oxidation risks, such as chitin acylation .
Sulfuric Acid and Other Industrial Acids
Methanesulfonic Acid vs. Sulfuric Acid
Methanesulfonic Acid vs. Fluoboric Acid
| Property | Methanesulfonic Acid | Fluoboric Acid |
|---|---|---|
| Current Density | Moderate | Very high |
| Toxicity | Low | High (fluoride absorption risk) |
| Applications | General-purpose electroplating | High-speed electroplating |
| Environmental Impact | Low toxicity | Toxic, requires strict disposal |
| Key Advantage | Eco-friendly | Superior deposition speed |
| References |
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